molecular formula C17H16Cl2N2O2 B268223 2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide

2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide

Cat. No. B268223
M. Wt: 351.2 g/mol
InChI Key: NJFQHNRPPCTRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide, also known as DCF, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects on living organisms, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and physiology.

Mechanism of Action

2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide increases the levels of endocannabinoids in the body, which in turn leads to various physiological effects. 2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide has also been found to have other mechanisms of action, such as inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide has been found to have various biochemical and physiological effects on living organisms. It has been shown to reduce pain and inflammation, improve mood, and regulate appetite. 2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful factors.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the endocannabinoid system. 2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide is also relatively easy to synthesize, making it accessible to researchers. However, 2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide also has some limitations. It has been found to be toxic to certain cell types at high concentrations, and its effects on living organisms may vary depending on the dose and route of administration.

Future Directions

There are several future directions for research on 2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide. One area of interest is the study of its effects on the immune system, as it has been found to have immunomodulatory effects. Another area of interest is the study of its effects on other physiological processes such as metabolism and cardiovascular function. Additionally, there is a need for further research on the safety and toxicity of 2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide, particularly in the context of long-term use and exposure. Overall, 2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide is a valuable tool for scientific research, and further research on its properties and effects may lead to new insights and discoveries in the fields of pharmacology, biochemistry, and physiology.

Synthesis Methods

The synthesis of 2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide involves the reaction of 2,4-dichlorobenzoic acid with isopropylamine in the presence of carbonyldiimidazole. This reaction leads to the formation of 2,4-dichloro-N-(isopropyl)benzamide, which is then reacted with 3-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide to produce 2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide.

Scientific Research Applications

2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide has been widely used in scientific research as a tool for studying the function of certain enzymes and receptors in living organisms. It has been found to be particularly useful in the study of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. 2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide has also been used in the study of other important physiological processes such as inflammation, oxidative stress, and cellular signaling.

properties

Product Name

2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide

Molecular Formula

C17H16Cl2N2O2

Molecular Weight

351.2 g/mol

IUPAC Name

2,4-dichloro-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C17H16Cl2N2O2/c1-10(2)20-16(22)11-4-3-5-13(8-11)21-17(23)14-7-6-12(18)9-15(14)19/h3-10H,1-2H3,(H,20,22)(H,21,23)

InChI Key

NJFQHNRPPCTRGY-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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